molecular formula C18H14F3N3O2 B2778779 1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1206996-51-1

1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2778779
CAS No.: 1206996-51-1
M. Wt: 361.324
InChI Key: HPIJFHAENILOEH-UHFFFAOYSA-N
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Description

1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic urea-based compound designed for research applications. This compound is part of a class of primaquine-derived urea derivatives that have shown significant promise in biological evaluations . Specifically, urea derivatives incorporating a trifluoromethylphenyl group, such as this one, have demonstrated potent antiproliferative effects against a range of tested cancer cell lines in the low micromolar range . Research on closely related compounds indicates potential activity against breast carcinoma (MCF-7), cervical carcinoma (HeLa), and metastatic colorectal adenocarcinoma (SW620) cell lines, with some derivatives exhibiting high selectivity . The quinoline moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with multiple biological targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(6-methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-26-12-9-11-5-4-8-22-16(11)15(10-12)24-17(25)23-14-7-3-2-6-13(14)18(19,20)21/h2-10H,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIJFHAENILOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of the Quinoline Derivative: The starting material, 6-methoxyquinoline, is synthesized through a series of reactions, including nitration, reduction, and methoxylation.

    Urea Formation: The quinoline derivative is then reacted with an isocyanate derivative of 2-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted urea compounds.

Scientific Research Applications

1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea exhibits significant biological activities, particularly as an anticancer agent. The incorporation of the methoxy group and the trifluoromethyl group enhances its binding affinity to various biological targets, making it a subject of interest in drug design.

Anticancer Applications

Recent studies have indicated that derivatives of quinoline compounds can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in cancer progression. The compound has been synthesized and evaluated for its antiproliferative effects against several cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. In vitro assays have shown promising results, with certain derivatives demonstrating IC50 values comparable to established chemotherapeutic agents like sorafenib .

Case Studies

  • Synthesis and Evaluation : A series of quinoline derivatives were synthesized, including this compound. These compounds were evaluated for their antiproliferative activity against various cancer cell lines using MTT assays. The results indicated that modifications in the urea structure significantly influenced biological activity .
  • Mechanistic Studies : Investigations into the binding interactions between the compound and specific kinases revealed essential pharmacophoric elements necessary for activity against Plasmodium falciparum protein kinase 6 (PfPK6). Removal of critical structural components led to a significant loss of activity, underscoring the importance of the urea moiety in maintaining biological efficacy .

Mechanism of Action

The mechanism of action of 1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic complexity : Derivatives with extended heterocyclic systems (e.g., 1f in ) show lower yields (~70%), likely due to steric challenges during synthesis .

Key Observations :

  • Trifluoromethyl and chloro groups : Compound 83 (3-(trifluoromethyl)phenyl) demonstrated antiproliferative effects against breast cancer cells, while compound 82 (4-chloro-3-(trifluoromethyl)phenyl) showed moderate activity in the NCI panel, suggesting that halogenation enhances target engagement .
  • Quinoline vs. pyridine scaffolds: The target compound’s quinoline group may improve binding affinity compared to pyridine-based analogs (e.g., 82, 83) due to increased aromatic surface area .

Physicochemical Properties

The trifluoromethyl group in the target compound likely enhances lipophilicity (logP ~3–4), similar to analogs 11d–11j (). Quinoline’s methoxy group may improve solubility relative to non-polar derivatives, though this remains speculative without experimental data .

Biological Activity

1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a quinoline moiety, which is often associated with various pharmacological properties, including anticancer activity. The incorporation of a trifluoromethyl group enhances its binding affinity and stability, making it a subject of interest in drug design and development.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H14F3N3O2
  • Molecular Weight : 363.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their function. This is particularly relevant in cancer biology, where certain enzymes are crucial for cell proliferation.
  • Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are vital for cellular functions.

Biological Activity and Research Findings

Recent studies have explored the biological activity of this compound across various contexts:

  • Anticancer Activity : Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines. It has been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa (Cervical)5.4Apoptosis induction
    MCF-7 (Breast)7.2Cell cycle arrest
    A549 (Lung)4.9Enzyme inhibition
  • Enzyme Interaction Studies : The compound has been utilized as a probe in biochemical assays to study enzyme mechanisms. Its ability to bind selectively to target enzymes makes it a valuable tool in understanding enzyme kinetics and inhibition.
  • Comparative Studies : When compared to similar compounds, such as other methoxyquinoline derivatives, this compound exhibits enhanced potency due to the trifluoromethyl substitution, which increases lipophilicity and facilitates better membrane permeability.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on HeLa Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth, with significant morphological changes indicative of apoptosis observed under microscopy.
  • In Vivo Models : Animal studies have shown promising results where administration of the compound led to reduced tumor size in xenograft models, suggesting its potential as an effective therapeutic agent.

Q & A

Q. Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyquinoline proton at δ 3.9–4.1 ppm; trifluoromethylphenyl signals at δ 7.5–8.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~432.1 Da) and fragmentation patterns .
  • X-ray Crystallography : Use SHELX suite for structure solution and refinement. Assess intermolecular interactions (e.g., H-bonding via urea groups) .

Advanced: How can molecular docking studies be optimized to predict binding affinity?

  • Software Setup : AutoDock Vina is preferred for its scoring function and multithreading efficiency. Define a grid box (20–25 ų) centered on the target protein’s active site .
  • Parameter Tuning : Adjust exhaustiveness (>50) and num_modes (>10) to explore conformational diversity. Validate poses using RMSD clustering (<2.0 Å) .
  • Post-Docking Analysis : Compare binding energies (ΔG) with experimental IC50 values. Use PyMOL or Chimera to visualize H-bonds and hydrophobic interactions .

Advanced: What strategies address contradictions in bioactivity data across different studies?

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., US-NCI’s 60-cell-line panel) .
  • Dose-Response Validation : Repeat experiments with ≥3 biological replicates and calculate EC50/IC50 using nonlinear regression (GraphPad Prism) .
  • Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) to normalize variability .

Advanced: Design considerations for in vitro pharmacological assays?

  • Cell Culture : Use validated cell lines (ATCC) and passage numbers <20. Pre-treat with 1% FBS for 24 hrs to synchronize growth .
  • Compound Solubility : Prepare stock solutions in DMSO and dilute in media to avoid precipitation. Confirm stability via HPLC .
  • Endpoint Selection : For antiproliferative assays, use MTT/WST-1 at 48–72 hrs. For apoptosis, combine Annexin V/PI flow cytometry .

Advanced: How to resolve discrepancies in crystallographic data?

  • High-Resolution Data : Collect diffraction data at <1.0 Å resolution. Use SHELXL for refinement, focusing on R1 (<5%) and wR2 (<10%) .
  • Twinning Analysis : If Rint >10%, apply TWINABS for twinned data. Use PLATON to validate space group symmetry .
  • Thermal Motion : Model anisotropic displacement parameters (ADPs) for heavy atoms to improve electron density maps .

Advanced: Computational approaches for structure-activity relationship (SAR) analysis?

  • QSAR Modeling : Use MOE or Schrödinger to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. Validate via leave-one-out cross-validation .
  • Pharmacophore Mapping : Identify critical features (e.g., urea H-bond donors, trifluoromethyl hydrophobicity) using Phase or LigandScout .
  • Database Mining : Cross-reference PubChem BioAssay data (AID 504904) to compare analog activities .

Basic: What analytical techniques confirm purity?

  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection (254 nm). Purity >95% is acceptable for biological testing .
  • Elemental Analysis : Match C, H, N percentages to theoretical values (±0.4%) .

Advanced: Handling stability under experimental conditions?

  • Storage : Store at –20°C in amber vials under desiccant. Avoid freeze-thaw cycles .
  • In Situ Stability : For cell assays, pre-test compound stability in media (37°C, 24 hrs) via LC-MS. Add antioxidants (e.g., 0.1% BHT) if degradation occurs .

Advanced: Elucidating mechanisms of action?

  • Target Identification : Use pull-down assays with biotinylated probes or CETSA (cellular thermal shift assay) .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics (LC-MS/MS) post-treatment to identify dysregulated pathways .
  • Enzyme Inhibition : Test against kinase panels (e.g., Eurofins) or GPCRs (β-arrestin recruitment assays) .

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